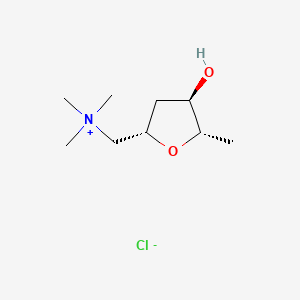

Muscarine chloride

Descripción general

Descripción

El cloruro de muscarina es un alcaloide natural que se encuentra en ciertos hongos, particularmente en especies como Inocybe y Clitocybe . Es una sal de amonio cuaternario y un potente agonista de los receptores muscarínicos de acetilcolina . El cloruro de muscarina fue aislado por primera vez del hongo Amanita muscaria por los químicos alemanes Oswald Schmiedeberg y Richard Koppe en 1869 . Este compuesto es conocido por su capacidad de imitar los efectos del neurotransmisor acetilcolina en los receptores muscarínicos, lo que lleva a varias respuestas fisiológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cloruro de muscarina se puede sintetizar a través de varios métodos. Una ruta sintética común involucra el uso de 2,5-dimetil-3-carboximetilfurano, que se somete a una reacción de Curtius. Esto implica reacciones sucesivas con hidracina y ácido nitroso en alcohol isopropílico, formando un intermedio de uretano. La hidrólisis ácida de este intermedio produce cloruro de muscarina .

Métodos de Producción Industrial: La producción industrial de cloruro de muscarina típicamente implica la extracción del compuesto de fuentes naturales, como los hongos de las especies Inocybe y Clitocybe. El proceso de extracción incluye el uso de solventes como el etanol y pasos de purificación para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de muscarina principalmente experimenta reacciones típicas de las sales de amonio cuaternario. Estas incluyen:

Reacciones de Sustitución: El cloruro de muscarina puede participar en reacciones de sustitución nucleofílica debido a la presencia del átomo de nitrógeno cargado positivamente.

Reactivos y Condiciones Comunes:

Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen iones hidróxido e iones haluro.

Condiciones Ácidas o Básicas: Las reacciones de hidrólisis generalmente se llevan a cabo en condiciones ácidas o básicas para facilitar la descomposición del compuesto.

Productos Principales:

Reacciones de Sustitución: Los productos principales de las reacciones de sustitución que involucran cloruro de muscarina generalmente son las sales de amonio sustituidas.

Hidrólisis: Los productos principales de la hidrólisis son el alcohol correspondiente y la trimetilamina.

Aplicaciones Científicas De Investigación

Pharmacological Actions

Muscarine chloride interacts with muscarinic acetylcholine receptors, which play a crucial role in the parasympathetic nervous system. Its primary pharmacological actions include:

- Smooth Muscle Contraction : Muscarine induces contraction in various smooth muscles, including those of the gut, uterus, urinary bladder, and bronchus. This property is beneficial for understanding gastrointestinal motility and urinary function .

- Neurological Effects : The compound has been studied for its effects on neuronal excitability. For instance, muscarine application in cerebellar granule cells has been shown to increase spontaneous excitatory postsynaptic currents (sEPSCs) in Purkinje cells, indicating its role in enhancing neuronal communication .

Therapeutic Applications

This compound's unique properties have led to investigations into its potential therapeutic applications:

- Ophthalmology : Muscarine is utilized to induce miosis (pupil constriction), which is essential during eye examinations and surgeries to improve visibility .

- Neurological Disorders : Research suggests muscarine may offer therapeutic benefits for conditions like Alzheimer’s disease by influencing the cholinergic system, which is critical for memory and learning .

- Gastrointestinal Disorders : Due to its ability to stimulate smooth muscle contraction, muscarine has potential applications in treating gastrointestinal motility disorders .

Muscarine's Effect on Neuronal Activity

A study investigated the effects of muscarine on spontaneous EPSCs in rat cerebellar Purkinje cells. The results demonstrated that muscarine significantly increased the frequency and amplitude of sEPSCs, indicating enhanced neuronal excitability. The study utilized whole-cell patch-clamp techniques to measure these changes precisely, providing insights into muscarinic receptor activation in the cerebellum .

Muscarine in Gastrointestinal Studies

Research examining the gastrointestinal effects of muscarine highlighted its role in inducing contractions within the gut. This property was evaluated through both in vivo and in vitro experiments, demonstrating its potential utility in managing conditions such as irritable bowel syndrome (IBS) or other motility disorders .

Comparative Data Table

| Application Area | Mechanism of Action | Potential Benefits | Limitations/Concerns |

|---|---|---|---|

| Ophthalmology | Induces miosis via muscarinic receptor activation | Improved visibility during procedures | Short duration of effect |

| Neurological Disorders | Mimics acetylcholine effects | Potential cognitive enhancement | Side effects include excessive salivation |

| Gastrointestinal Disorders | Stimulates smooth muscle contraction | Alleviates symptoms of motility disorders | Risk of overactivity leading to cramping |

Mecanismo De Acción

El cloruro de muscarina ejerce sus efectos uniéndose y activando los receptores muscarínicos de acetilcolina, que son un subconjunto de los receptores acoplados a proteínas G . Esta activación conduce a una cascada de eventos intracelulares, incluyendo el aumento de los niveles de calcio intracelular y la activación de varias vías de señalización . Los efectos fisiológicos del cloruro de muscarina incluyen la disminución de la frecuencia cardíaca, el aumento de la secreción de fluidos corporales y la contracción del músculo liso .

Compuestos Similares:

Acetilcolina: Un neurotransmisor que también activa los receptores muscarínicos pero se degrada rápidamente por la acetilcolinesterasa.

Pilocarpina: Otro agonista del receptor muscarínico utilizado en el tratamiento del glaucoma y la sequedad bucal.

Singularidad del Cloruro de Muscarina: El cloruro de muscarina es único por su fuerte selectividad para los receptores muscarínicos y su aparición natural en ciertos hongos . A diferencia de la acetilcolina, el cloruro de muscarina no se degrada rápidamente por la acetilcolinesterasa, lo que permite una activación prolongada de los receptores muscarínicos . Esto lo convierte en una herramienta valiosa en la investigación y un posible compuesto líder para el desarrollo de fármacos .

Comparación Con Compuestos Similares

Acetylcholine: A neurotransmitter that also activates muscarinic receptors but is rapidly degraded by acetylcholinesterase.

Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.

Bethanechol: A synthetic compound that mimics the effects of acetylcholine on muscarinic receptors and is used to treat urinary retention.

Uniqueness of Muscarine Chloride: this compound is unique in its strong selectivity for muscarinic receptors and its natural occurrence in certain mushrooms . Unlike acetylcholine, this compound is not rapidly degraded by acetylcholinesterase, allowing for prolonged activation of muscarinic receptors . This makes it a valuable tool in research and a potential lead compound for drug development .

Actividad Biológica

Muscarine chloride, a quaternary ammonium compound derived from the mushroom Amanita muscaria, is recognized primarily for its potent agonistic activity on muscarinic acetylcholine receptors (mAChRs). This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various physiological systems, and implications for therapeutic applications.

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 209.71 g/mol

- Structure : Muscarine exists in two enantiomeric forms, 2S-muscarine and 2R-muscarine, which exhibit similar biological activities but differ in spatial arrangement.

This compound functions as a cholinergic agonist, primarily targeting muscarinic receptors (M1-M5). Upon binding to these receptors, it activates various intracellular signaling pathways:

- M1, M3, M5 Receptors : Interact with Gq proteins to stimulate phosphoinositide hydrolysis and increase intracellular calcium levels.

- M2, M4 Receptors : Coupled with Gi proteins, inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate (cAMP) levels.

This dual mechanism allows muscarine to modulate cellular excitability and influence neurotransmitter release.

Biological Effects

This compound exhibits a range of biological effects, including:

- Increased Spontaneous EPSCs : Studies indicate that muscarine application significantly enhances the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in Purkinje cells. For instance, a concentration of 10 µM muscarine increased the frequency and charge transfer of EPSCs by 18.4-fold and 46.1-fold respectively compared to control .

- Toxicity Profile : this compound is considerably more toxic than acetylcholine, with an intravenous LD50 of approximately 0.23 mg/kg in mice. Symptoms of toxicity include hypersalivation, miosis, and bradycardia.

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetylcholine | Tertiary amine | Endogenous neurotransmitter; rapid hydrolysis |

| Pilocarpine | Tertiary amine | Therapeutic use for glaucoma; selective action |

| Atropine | Tertiary amine | Antagonist of muscarinic receptors; therapeutic use |

This compound's unique quaternary ammonium structure limits its ability to cross the blood-brain barrier compared to other compounds like acetylcholine and pilocarpine.

Case Studies

- Cholinergic Mushroom Poisoning :

- Inflammation Effects on Muscarinic Signaling :

Research Findings

Recent studies have focused on the pharmacokinetics and toxicology of muscarine. One study highlighted that significant amounts of muscarine concentrate in specific body regions post-administration, contributing to its toxic effects . Another study explored the synthesis of muscarinic analogs, emphasizing the importance of structural modifications on biological activity .

Propiedades

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRNEJYZWHXLC-CTERPIQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945718 | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Extremely hygroscopic solid; [Merck Index] | |

| Record name | Muscarine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MUSCARINE ACTS ALMOST EXCLUSIVELY AT MUSCARINIC RECEPTOR SITES... MUSCARINIC ALKALOIDS STIMULATE SMOOTH MUSCLES OF INTESTINAL TRACT... THE TONE & MOTILITY OF URETERS, URINARY BLADDER, GALLBLADDER, & BILIARY DUCTS ARE...ENHANCED... MUSCARINE.../IS/ POTENT DIAPHORETIC.../AGENT/. /MUSCARINE/, ...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/ | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STOUT PRISMS FROM ETHANOL + ACETONE | |

CAS No. |

2303-35-7, 2936-25-6, 300-54-9 | |

| Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Muscarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-181 °C | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.